N,7-bis(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
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Description
“N,7-bis(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide” is a complex organic compound. It contains furan rings, which are five-membered aromatic rings with four carbon atoms and one oxygen . The compound also includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .
Synthesis Analysis
The synthesis of this compound involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .Molecular Structure Analysis
The molecular structure of this compound includes furan rings and a pyrimidine ring . Furan rings are five-membered aromatic rings with four carbon atoms and one oxygen . Pyrimidine is a six-membered ring with two nitrogen atoms and four carbon atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the use of 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .Scientific Research Applications
Synthesis and Biological Applications
The synthesis of related compounds involves complex chemical reactions that result in products with potential antiprotozoal and antileukemic activities. For instance, compounds similar in structure have been synthesized and evaluated for their effectiveness against diseases such as trypanosomiasis and malaria, showcasing their potential in medicinal chemistry (Ismail et al., 2004), (Ismail et al., 2003). The synthesis of these compounds involves multistep reactions including bromination, Suzuki coupling, and hydrogenation processes, highlighting the chemical versatility and potential of furan and pyrimidine derivatives in drug development.
Material Science Applications
In material science, derivatives of furan and pyrimidine have been utilized in the synthesis of novel polyamides and polyimides, indicating their importance in the development of new materials with enhanced properties. These materials are characterized by their solubility in polar solvents, thermal stability, and mechanical strength, making them suitable for various applications ranging from flexible films to electronic devices (Liaw et al., 2001), (Yang & Lin, 1994).
Sensing and Drug Release
Furthermore, pyridine/pyridinium symmetrical bisamides, which share structural similarities with the compound of interest, have been explored for their aggregation properties, selective sensing capabilities, and potential in drug release applications. These studies demonstrate the compound's relevance in the development of supramolecular gelators capable of selective metal ion detection and the controlled release of therapeutic agents, showcasing its utility in both environmental sensing and pharmaceutical delivery systems (Panja et al., 2018).
Properties
IUPAC Name |
N,7-bis(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5/c1-21-17-14(18(25)22(2)19(21)26)9-15(23(17)11-13-6-4-8-28-13)16(24)20-10-12-5-3-7-27-12/h3-9H,10-11H2,1-2H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTCKSRDYPFMQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CC3=CC=CO3)C(=O)NCC4=CC=CO4)C(=O)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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